![molecular formula C9H8ClN3O2 B12844720 2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a chloro group, a methyl group, and an isoxazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of the Rings: The isoxazole and pyridine rings are then coupled together through a cyclization reaction.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride.
Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the amine with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include tetrahydrofuran and dimethyl sulfoxide.
化学反応の分析
Types of Reactions
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted amides and thiols.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include amines and alcohols.
科学的研究の応用
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science:
Biological Research: The compound is used as a tool in biological research to study the effects of heterocyclic compounds on biological systems.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of 2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide: can be compared with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its fused isoxazole-pyridine ring system, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-2-3-6-8(12-7(14)4-10)13-15-9(6)11-5/h2-3H,4H2,1H3,(H,12,13,14) |
InChIキー |
PCBWHFUYPSERLT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


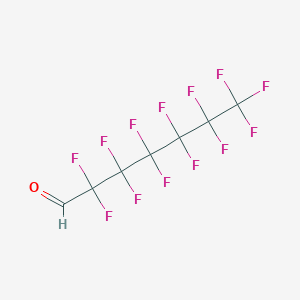
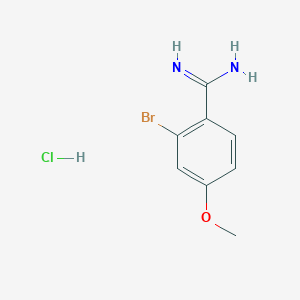
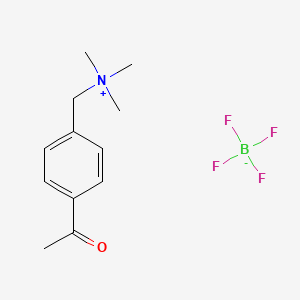
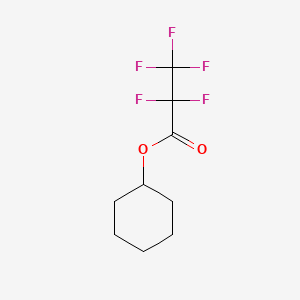


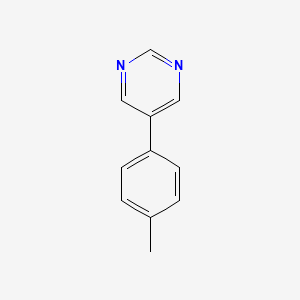
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
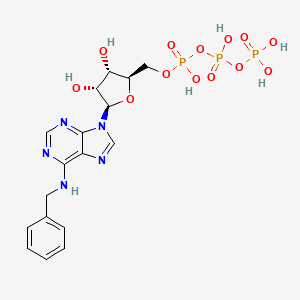
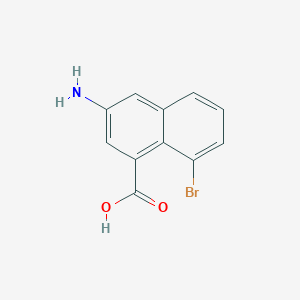
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
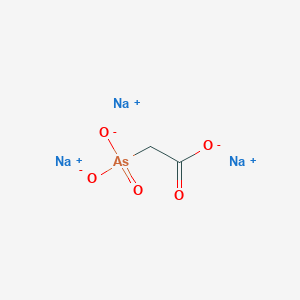
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
